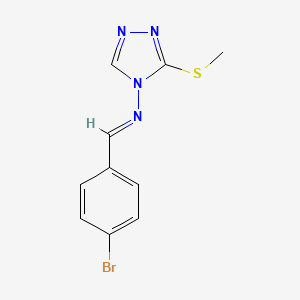![molecular formula C19H13N3OS B3889311 2-phenyl-3-[(2-thienylmethylene)amino]-4(3H)-quinazolinone](/img/structure/B3889311.png)
2-phenyl-3-[(2-thienylmethylene)amino]-4(3H)-quinazolinone
Übersicht
Beschreibung
“2-phenyl-3-[(2-thienylmethylene)amino]-4(3H)-quinazolinone” is a quinazolinone derivative. Quinazolinones are significant heterocyclic compounds due to their potential pharmaceutical and biological activities . They possess a wide spectrum of biological properties like antibacterial, antifungal, anticonvulsant, anti-inflammatory, anti-HIV, anticancer, and analgesic activities .
Synthesis Analysis
The synthesis of quinazolinone derivatives often involves amidation of anthranilic acid derivatives followed by treatment with acetic anhydride to afford benzoxazin-4-ones in good yield . The specific synthesis process for “this compound” is not available in the retrieved information.Molecular Structure Analysis
The molecular structure of quinazolinone derivatives is characterized by a fused heterocyclic system. Substitutions at positions 2 and 3, the existence of a halogen atom at positions 6 and 8, and substitution (mainly amine or substituted amine) at the 4th position of the quinazolinone ring can improve their biological activities .Chemical Reactions Analysis
Quinazolinone derivatives exhibit various chemical reactions. The reactivity of the 2-methyl group, reactivity of the 3-amino group, electrophilic substitution, oxidation, reduction, reaction of quinazolinones with metal ions, Mannich reaction, and cycloaddition reaction are some of the chemical reactions exhibited by quinazolinone derivatives .Wirkmechanismus
The mechanism of action of quinazolinone derivatives is often related to their interaction with biological targets. For instance, dihydrofolate reductase (DHFR), which catalyzes the reduction of folate or 7,8-dihydrofolate to tetrahydrofolate and intimately couples with thymidylate synthase (TS), is a target for developing new cytotoxic drugs .
Zukünftige Richtungen
The future directions in the research of quinazolinone derivatives could involve the design and development of new chemotherapeutics based on well-known scaffolds. Due to the valuable cytotoxic effects of both thiazole and pyridopyrimidinone derivatives, the synthesis of hybrid molecules and cytotoxic evaluations can be useful for future investigations .
Eigenschaften
IUPAC Name |
2-phenyl-3-[(E)-thiophen-2-ylmethylideneamino]quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N3OS/c23-19-16-10-4-5-11-17(16)21-18(14-7-2-1-3-8-14)22(19)20-13-15-9-6-12-24-15/h1-13H/b20-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTVHUOILQOVPNX-DEDYPNTBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2N=CC4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2/N=C/C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[3-(6-chloro-2-oxo-4-phenyl-1,2-dihydro-3-quinolinyl)-5-(2-furyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B3889236.png)
![4-[(3,4-dimethoxybenzylidene)amino]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B3889240.png)
![2-Bromo-N-{4-oxo-5-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-2-sulfanylidene-1,3-thiazolidin-3-YL}benzamide](/img/structure/B3889244.png)
![5'-{1,4-Dioxaspiro[4.5]decan-2-YL}-6'-(2-methylpropoxy)-tetrahydrospiro[cyclohexane-1,2'-furo[2,3-D][1,3]dioxole]](/img/structure/B3889250.png)
![N,N-dibutyl-2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B3889257.png)

![1,3-BENZODIOXOLE-5-CARBALDEHYDE 5-[5-(TRIFLUOROMETHYL)-2-PYRIDYL]HYDRAZONE](/img/structure/B3889267.png)
![4,4,11,11-Tetramethyl-8-(phenylmethoxymethyl)-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane](/img/structure/B3889279.png)

![4-[[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]amino]phenol;hydrochloride](/img/structure/B3889287.png)
![(5E)-3-anilino-5-[(E)-3-(2-nitrophenyl)prop-2-enylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B3889304.png)

![2-(2-methoxyphenoxy)-N-{[1-(tetrahydro-2H-thiopyran-4-yl)-3-piperidinyl]methyl}acetamide](/img/structure/B3889332.png)
